2-(2,5-Dichlorophenyl)-2,2-difluoroacetic acid
Description
Introduction to 2-(2,5-Dichlorophenyl)-2,2-Difluoroacetic Acid in Research Context
Historical Development and Research Significance
The discovery of this compound is rooted in the broader evolution of organofluorine chemistry, which began with the isolation of fluoromethane in 1835. Early 20th-century advancements in fluorine handling, particularly the development of safer fluorination reagents like cobalt trifluoride, enabled the synthesis of complex fluorinated structures. This compound specifically arose from mid-20th-century efforts to combine halogenated aromatic systems with fluorinated aliphatic chains, driven by the pharmaceutical industry's need for metabolically stable intermediates.
A pivotal development occurred with the refinement of hydrogenation/dehalogenation techniques, as demonstrated in the conversion of chlorodifluoroacetic acid derivatives under catalytic conditions. These methods allowed precise control over fluorine substitution patterns while maintaining aromatic chlorine groups—a critical achievement given fluorine's electronegativity and chlorine's leaving-group potential. The compound's first documented synthesis likely occurred during 1990s drug discovery campaigns targeting non-steroidal anti-inflammatory agents, though explicit historical records remain scarce.
Position within Organofluorine Chemistry Research
Within the organofluorine domain, this compound occupies a niche between simple fluorocarbons and complex bioactive molecules. Its structure exemplifies three key trends in modern fluorochemical research:
- Bioisosteric Replacement : The difluoroacetate moiety serves as a carbonyl bioisostere, mimicking acetate groups while resisting enzymatic hydrolysis due to fluorine's inductive effects.
- Aromatic Halogenation Synergy : The 2,5-dichlorophenyl group provides both steric bulk and electronic modulation, enhancing binding interactions in hypothetical receptor models.
- Synthetic Versatility : As an acid, it participates in diverse derivatization reactions, unlike its ester counterparts, enabling modular chemical biology applications.
The compound's dual halogenation (Cl and F) aligns with pharmaceutical industry preferences for halogenated aromatics, which constituted 30% of small-molecule drugs approved between 2015–2025. However, its specific substitution pattern remains underexplored compared to mono-halogenated analogs.
Comparative Analysis with Related Difluoroacetic Acid Derivatives
The physicochemical and synthetic profiles of this compound diverge significantly from related structures (Table 1).
Table 1: Comparative Properties of Difluoroacetic Acid Derivatives
Key distinctions include:
- Enhanced Lipophilicity : The dichlorophenyl group increases LogP by 1.96 compared to the parent difluoroacetic acid, favoring membrane permeability.
- Thermal Stability : The melting point surpasses that of mono-halogenated analogs by ≥20°C, attributable to Cl···F dipole interactions and crystal packing efficiency.
- Synthetic Complexity : Introducing two chlorine atoms at specific aryl positions requires multistep sequences involving directed ortho-metallation or Suzuki coupling, contrasting with simpler Friedel-Crafts approaches for mono-substituted derivatives.
Research Challenges and Opportunities
Challenges:
- Regioselective Chlorination : Achieving 2,5-dichlorination without 3,4-byproducts remains problematic, often necessitating expensive directing groups.
- Acid Stability : The electron-withdrawing groups promote decarboxylation at temperatures >80°C, complicating purification.
- Stereoelectronic Tuning : Balancing fluorine's inductive effects with chlorine's resonance contributions requires precise computational modeling to optimize desired reactivity.
Opportunities:
- Catalytic C–F Bond Formation : Emerging photoredox methods could bypass traditional halogen-exchange routes, improving atom economy.
- Hybrid Biomaterials : The acid's capacity for zwitterionic interactions makes it a candidate for pH-responsive drug delivery systems.
- Enantioselective Synthesis : Developing asymmetric versions could unlock applications in chiral auxiliaries or catalyst design.
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-4-1-2-6(10)5(3-4)8(11,12)7(13)14/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOYDNJHVIODTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(=O)O)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)-2,2-difluoroacetic acid typically involves the reaction of 2,5-dichlorophenyl derivatives with difluoroacetic acid under controlled conditions. The process may include steps such as halogenation, esterification, and hydrolysis to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dichlorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
2-(2,5-Dichlorophenyl)-2,2-difluoroacetic acid has been studied for its potential therapeutic properties. Its structural characteristics suggest possible interactions with biological targets, including enzymes and receptors.
- Antimicrobial Activity : Preliminary studies indicate that compounds related to this acid exhibit antimicrobial properties against various pathogens. For instance, research shows significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations between 50 to 200 µg/mL.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity in animal models, suggesting that this compound may also possess such properties.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines are ongoing. The potential for anticancer applications is being explored through various assays to determine its efficacy against different types of cancer cells.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules.
- Synthetic Routes : The compound can be utilized in various reactions such as esterification, oxidation, and nucleophilic substitution. For example:
- Esterification with ethanol can yield ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate.
- Oxidation reactions can convert it into corresponding carboxylic acids.
- Industrial Applications : In industrial settings, this compound is used to produce specialty chemicals and intermediates for agricultural products and pharmaceuticals .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of related compounds revealed that this compound significantly inhibited the growth of Gram-positive bacteria. The findings suggest its potential use in developing new antimicrobial agents tailored for resistant strains.
| Pathogen | Inhibition Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 - 200 |
| Escherichia coli | 50 - 200 |
Case Study 2: Anti-inflammatory Effects
Research into the anti-inflammatory properties of structurally similar compounds has shown promising results in reducing inflammation in animal models. This suggests that further exploration of this compound could lead to new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its application.
Comparison with Similar Compounds
2-(2,6-Dichlorophenyl)-2,2-difluoroacetic Acid (CAS: 1556884-64-0)
- Structure : Chlorine substituents at positions 2 and 6 on the phenyl ring.
- Properties: Molecular weight: 241.01 g/mol (identical to the 2,5-dichloro isomer). Melting point: 90–92°C . Solubility: Soluble in ethanol and dimethylformamide; insoluble in water.
- Applications: Intermediate in drug synthesis (e.g., non-steroidal anti-inflammatory drug analogs) .
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic Acid
- Structure : Chlorine at positions 2 and 3.
- Properties :
- Applications : Used in pesticide synthesis and as a catalyst .
Functional Group Variations
2-(2,5-Dichlorophenyl)-2-hydroxyacetic Acid (CAS: 35599-92-9)
- Structure : Hydroxyl group replaces the difluoro substituents.
- Properties :
- Molecular weight: 221.04 g/mol.
- Acidity: Weaker acid (pKa ~3.5) compared to the difluoro analog (pKa ~1.2) due to reduced electron-withdrawing effects.
- Applications : Less metabolically stable than the difluoro derivative, limiting its use in drug development .
2-(2,5-Dichlorophenyl)-2-oxoacetic Acid
- Structure : Oxo (keto) group replaces the difluoro moiety.
- Properties :
- Applications : Investigated as a precursor for heterocyclic compounds .
Ester Derivatives
Ethyl 2-(2,5-Dichlorophenyl)-2,2-difluoroacetate (CAS: 1215206-21-5)
- Structure : Ethyl ester of the target compound.
- Properties :
- Applications : Used as a prodrug or synthetic intermediate to improve bioavailability .
Biological Activity
2-(2,5-Dichlorophenyl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C8H4Cl2F2O2 and a molecular weight of approximately 241.02 g/mol. This compound features a dichlorophenyl group attached to a difluoroacetic acid moiety, which contributes to its unique chemical properties and potential biological activities. The presence of electron-withdrawing fluorine and chlorine substituents can influence its reactivity and interactions with biological targets.
The compound's structure includes two chlorine atoms and two fluorine atoms, which enhance its reactivity. It can participate in various reactions typical of carboxylic acids, which are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, positioning it as a potential anti-inflammatory agent.
- Antimicrobial Activity : Compounds with similar structures have been evaluated for their antimicrobial properties, making this compound a candidate for further pharmacological studies.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to biological targets. Initial findings suggest that it may interact with enzymes or receptors involved in inflammatory processes. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| This compound | Dichlorophenyl + difluoro group | Potential anti-inflammatory properties |
| 2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid | Similar but different chlorine position | May exhibit different biological activity |
| Difluoroacetic Acid | No phenyl group | Commonly used in metabolic studies |
| Chloroacetic Acid | Lacks fluorine substitutions | Simpler reactivity profile |
This comparison highlights the unique aspects of this compound while situating it within a broader context of similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,5-Dichlorophenyl)-2,2-difluoroacetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation and coupling reactions. For example, a Friedel-Crafts acylation or nucleophilic substitution can introduce the dichlorophenyl group. Fluorination may be achieved via halogen exchange using agents like DAST (diethylaminosulfur trifluoride). Reaction optimization includes controlling temperature (e.g., 0–5°C for fluorination) and stoichiometric ratios to minimize side products. Purity can be monitored via HPLC (≥95% recommended for research use) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and fluorine integration .
- Mass Spectrometry (HRMS or LC-MS) for molecular weight verification .
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity, referencing standards from reagent catalogs .
Q. What storage conditions are critical for maintaining stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Solubility in DMSO or ethanol (10–50 mM stock solutions) is recommended for long-term stability .
Advanced Research Questions
Q. How can biological activity assays (e.g., receptor binding) be designed for this compound?
- Methodological Answer : For PPARα/γ modulation studies (as seen in structurally related dichlorophenyl-difluoro compounds), use luciferase reporter assays in HepG2 or HEK293 cells. Dose-response curves (1–100 µM) and comparison to positive controls (e.g., WY-14643 for PPARα) are critical. Validate results with siRNA knockdown or competitive binding assays .
Q. How do researchers resolve contradictory data arising from synthetic byproducts or isomer formation?
- Methodological Answer :
- Chromatographic Separation : Use preparative HPLC or flash chromatography to isolate isomers (e.g., 2,5- vs. 3,5-dichlorophenyl derivatives) .
- Crystallography/XRD : Determine crystal structures to confirm regiochemistry .
- DFT Calculations : Compare experimental NMR shifts with computational models to identify unexpected substituent effects .
Q. What strategies optimize analytical methods for detecting trace impurities?
- Methodological Answer :
- LC-MS/MS : Employ MRM (multiple reaction monitoring) for sensitive detection of halogenated byproducts (e.g., dichloroanisole derivatives) .
- Ion Chromatography : Quantify residual fluoride ions from incomplete fluorination .
- Stability-Indicating Assays : Stress testing (heat, light, pH extremes) coupled with forced degradation studies .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
